Tribenoside

Vue d'ensemble

Description

Le Tribénoside est un médicament vasoprotecteur principalement utilisé pour traiter les hémorroïdes. Il possède des propriétés anti-inflammatoires, analgésiques et cicatrisantes douces. Le Tribénoside stimule la production de laminine alpha 5 et le dépôt de laminine-332, contribuant à la réparation de la membrane basale pendant le processus de cicatrisation .

Applications De Recherche Scientifique

Tribenoside has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying glycoside reactions and synthesis.

Biology: Investigated for its effects on cellular processes, particularly in wound healing and inflammation.

Medicine: Primarily used to treat hemorrhoids due to its vasoprotective and anti-inflammatory properties. .

Industry: Utilized in the formulation of topical creams and suppositories for hemorrhoid treatment.

Mécanisme D'action

Target of Action

Tribenoside is an anti-inflammatory agent that primarily targets the vascular system . It reduces vascular permeability and causes vasoconstriction . It has been reported to display a pluripotent antagonistic action against histamine, serotonin, bradykinin, and other inflammatory substances .

Mode of Action

This compound interacts with its targets by reducing vascular permeability and causing vasoconstriction . This interaction results in the treatment of internal and external hemorrhoids . It also has mild anti-inflammatory, analgesic, and wound healing properties .

Biochemical Pathways

This compound affects the wound healing process by stimulating laminin α5 production and laminin-332 deposition . These proteins help repair the basement membrane during the wound healing process . This compound also has a novel antioxidant activity, which may represent a further mechanism of action in wound healing .

Pharmacokinetics

A study on three healthy volunteers showed that plasma levels of this compound and the elimination of benzoic acid in plasma and urine were followed up during a 7-day period of daily oral medication with this compound . Around 20% of the administered dose is metabolized to benzoic acid, which is almost entirely present in the body as hippuric acid .

Result of Action

The molecular and cellular effects of this compound’s action include increased migration rate of fibroblasts in vitro and improved wound healing process by promoting re-epithelialization in rats . Furthermore, it has been found to have a novel antioxidant activity, which may protect against the toxic effects of reactive oxygen species .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as age, obesity, and pregnancy, can influence the effectiveness of this compound in treating conditions like hemorrhoids .

Analyse Biochimique

Biochemical Properties

Tribenoside interacts with various biomolecules in the body. It has been found to stimulate the production of laminin α5 and the deposition of laminin-332, which are essential for the repair of the basement membrane during the wound healing process .

Cellular Effects

This compound has a significant impact on cellular processes. It reduces vascular permeability and causes vasoconstriction, which are crucial for the treatment of internal and external hemorrhoids . In addition, it has been found to cause skin side effects in up to 10% of patients treated with it .

Molecular Mechanism

It is known that it exerts its effects at the molecular level by interacting with biomolecules and influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been found to have a rapid comprehensive efficacy on all the different symptoms of hemorrhoids . Its efficacy and tolerability have been formally evaluated in several well-conducted studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A dose of 200 mg/kg has been found to exert a less-pronounced vulnerary effect and is occasionally toxic .

Metabolic Pathways

It is known that it interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that it interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

This compound has been found to accelerate the focal deposition of laminin-332 (α3, β3, γ2), suggesting that it interacts with epidermal cells and regulates the expression and localization of laminins to help reconstruct basement membranes in wound healing of hemorrhoids .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Tribénoside est synthétisé en faisant réagir le 3,5,6-tribenzyloxy-D-glucopyranose dans de l'acide trifluoroacétique et de l'orthoformiate de triéthyle dans de l'éthanol. Les conditions réactionnelles sont douces, le processus est simple et pratique, ce qui permet d'obtenir une pureté et un rendement élevés . Une autre méthode consiste à faire réagir le 3,5,6-tribenzyloxy-D-glucopyranose dans une solution d'éthanol en présence d'un réactif alcalin et d'orthoformiate de triéthyle .

Méthodes de production industrielle

La production industrielle du Tribénoside consiste à ajouter un composé (SM-1) dans de l'alcool éthylique absolu à température ambiante, à contrôler la température à 0-5°C et à ajouter une solution d'acide trifluoroacétique dans de l'éthanol. Le mélange est agité pendant 1 heure, puis on ajoute de l'orthoformiate de triéthyle. La réaction se poursuit pendant 2,5 heures, puis on ajoute une solution saturée de bicarbonate de sodium. Le produit est ensuite extrait avec du dichlorométhane, lavé, séché et concentré pour obtenir du glycoside de tribenzyle avec un rendement de 93,8% et une pureté de 99,65% .

Analyse Des Réactions Chimiques

Types de réactions

Le Tribénoside subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent l'acide trifluoroacétique, l'orthoformiate de triéthyle et le dichlorométhane. Les réactions se produisent généralement dans des conditions douces, telles que la température ambiante ou des températures légèrement élevées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent le glycoside de tribenzyle et d'autres dérivés, en fonction des conditions de réaction et des réactifs utilisés .

Applications de la recherche scientifique

Le Tribénoside a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans l'étude des réactions et de la synthèse des glycosides.

Biologie : Étudié pour ses effets sur les processus cellulaires, en particulier dans la cicatrisation et l'inflammation.

Médecine : Principalement utilisé pour traiter les hémorroïdes en raison de ses propriétés vasoprotectrices et anti-inflammatoires. .

Industrie : Utilisé dans la formulation de crèmes topiques et de suppositoires pour le traitement des hémorroïdes.

Mécanisme d'action

Le Tribénoside exerce ses effets en réduisant la perméabilité vasculaire et en provoquant une vasoconstriction. Il stimule la production de laminine alpha 5 et de laminine-332, qui sont cruciales pour réparer la membrane basale pendant la cicatrisation . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais ses propriétés anti-inflammatoires et vasoprotectrices sont bien documentées .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le Tribénoside est unique en raison de sa double action en tant qu'agent vasoprotecteur et anti-inflammatoire. Sa capacité à stimuler la production et le dépôt de laminine le distingue des autres composés similaires, ce qui le rend particulièrement efficace dans la cicatrisation et le traitement des hémorroïdes .

Propriétés

IUPAC Name |

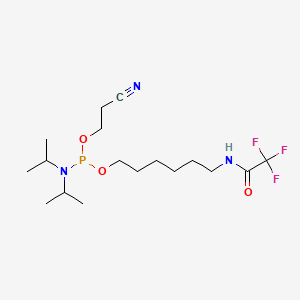

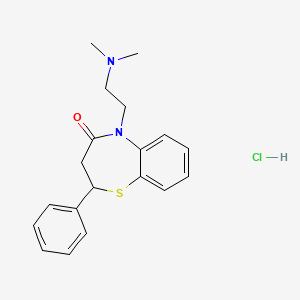

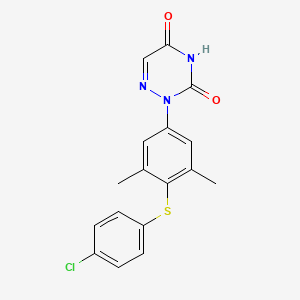

(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27-,28-,29?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLNJSBQMBKOJH-VIVFLBMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10310-32-4 | |

| Record name | Tribenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10310-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribenoside [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribenoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13227 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tribenoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBENOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N0Y673NU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tribenoside?

A1: While the exact mechanism remains unclear, research suggests this compound exerts its effects through a combination of actions:

- Anti-inflammatory Effects: this compound has been shown to reduce inflammation, potentially by inhibiting inflammatory mediators. [, ]

- Vascular Effects: It improves microcirculation and vascular tone, likely by stabilizing capillary systems and membranes in affected tissues. [, ]

- Wound Healing Promotion: this compound enhances wound healing, possibly by interacting with epidermal cells and regulating the expression and localization of laminins, crucial components of basement membranes essential for tissue repair. [, ]

- Antioxidant Activity: Recent studies suggest this compound might possess antioxidant properties, contributing to its protective effects during wound healing. []

Q2: How does this compound's impact on laminin expression contribute to wound healing?

A2: Research indicates that this compound specifically increases the expression of the laminin α5 chain in human epidermal keratinocyte cells (HaCaT cells). [] Additionally, it accelerates the focal deposition of laminin-332 (α3β3γ2). [] These actions suggest this compound promotes the reconstruction of basement membranes, crucial structures for wound healing, particularly in the context of hemorrhoidal disease.

Q3: What is the molecular formula and weight of this compound?

A3: this compound, chemically known as Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, has the molecular formula C29H34O6 and a molecular weight of 478.57 g/mol. [, ]

Q4: Is there any available spectroscopic data for this compound?

A4: While the provided research doesn't offer detailed spectroscopic information, common characterization techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and purity of this compound.

A4: The provided research primarily focuses on this compound's pharmacological properties and clinical applications. Information regarding material compatibility and stability, catalytic properties, and computational chemistry applications is not included in these studies.

Q5: How do structural modifications of this compound affect its activity?

A5: While the provided research doesn't delve into detailed SAR studies, one study investigated 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose, structurally related to this compound. [] Some of these derivatives exhibited notable anti-inflammatory, antipyretic, and venoprotective activities with low toxicity. This finding suggests that modifications to the this compound structure could potentially lead to compounds with enhanced or altered pharmacological profiles.

Q6: What is the safety profile of this compound, and what are its pharmacokinetic properties?

A6: Several studies highlight the safety and efficacy of this compound in treating hemorrhoids. [, , , ] While generally well-tolerated, some individuals may experience hypersensitivity reactions. [, , , , , ] Specific information regarding SHE regulations, detailed pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), and pharmacodynamic properties is limited in these studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.